molecular formula C20H20N2O5S B2368796 ethyl 2-(2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate CAS No. 1203084-90-5

ethyl 2-(2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate

Cat. No.: B2368796
CAS No.: 1203084-90-5
M. Wt: 400.45
InChI Key: UAYGXCPKGOHWOK-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a heterocyclic compound featuring:

  • A cyclopenta[d]thiazole core fused with a five-membered dihydro ring system.
  • An ethyl carboxylate group at position 4, enhancing solubility in organic solvents.

This structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors via its thiazole and indenone pharmacophores.

Properties

IUPAC Name

ethyl 2-[[2-[(3-oxo-1,2-dihydroinden-5-yl)oxy]acetyl]amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S/c1-2-26-19(25)13-6-8-16-18(13)22-20(28-16)21-17(24)10-27-12-5-3-11-4-7-15(23)14(11)9-12/h3,5,9,13H,2,4,6-8,10H2,1H3,(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYGXCPKGOHWOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)COC3=CC4=C(CCC4=O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate typically involves a multistep process. The key steps include:

  • Formation of the Inden-5-yl Moiety: : Start with the base-catalyzed cyclization of ortho-alkynylbenzaldehyde to yield 3-oxo-2,3-dihydro-1H-inden-5-yl.

  • Acetoxylation: : Introduce the acetamido group via nucleophilic substitution of the 3-oxo-2,3-dihydro-1H-inden-5-yl intermediate with acetyl chloride under acidic conditions.

  • Thiazole Ring Formation: : Cyclize with an appropriate thioamide to form the thiazole ring, facilitated by a Lewis acid catalyst.

  • Esterification: : Introduce the ethyl ester group via reaction with ethanol under acidic conditions, typically using sulfuric acid as a catalyst.

Industrial Production Methods

Industrial-scale production often employs optimized versions of these synthetic routes. Automation, use of continuous flow reactors, and enhanced purification steps ensure high yield and purity of the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and amide functional groups in the compound are susceptible to hydrolysis under acidic or basic conditions.

Reaction Type Conditions Products References
Ester Hydrolysis 1M NaOH, H<sub>2</sub>O, refluxCarboxylic acid derivative (free acid form of the ester)
Amide Hydrolysis 6M HCl, 100°C, 12hFree amine + acetic acid derivative

Key Findings :

  • Ester hydrolysis proceeds quantitatively under basic conditions, yielding a carboxylic acid intermediate.

  • Amide hydrolysis requires stronger acidic conditions due to the stability of the acetamido linkage.

Nucleophilic Substitution at the Acetamido Group

The acetamido group (-NHCO-) can undergo substitution reactions with nucleophiles such as amines or thiols.

Reagent Conditions Product References
Benzylamine DMF, 80°C, 12hN-Benzyl derivative of the acetamido group
Thiophenol K<sub>2</sub>CO<sub>3</sub>, DCMThioacetamide analog

Mechanistic Insight :
The reaction proceeds via a nucleophilic attack on the carbonyl carbon of the acetamido group, facilitated by polar aprotic solvents like DMF.

Cyclocondensation Reactions

The thiazole and cyclopenta rings enable cyclocondensation with diketones or aldehydes to form fused heterocycles.

Reagent Conditions Product References
Glyoxal EtOH, 70°C, 6hFused pyrazine-thiazole hybrid
Acetylacetone AcOH, refluxCyclopenta-thiazolo-pyran derivative

Key Observations :

  • Cyclocondensation with glyoxal introduces a six-membered pyrazine ring, enhancing π-conjugation.

  • Acetylacetone forms a bicyclic structure via enol-keto tautomerization.

Oxidation of the Indenone Moiety

The 3-oxo-2,3-dihydro-1H-inden-5-yl group undergoes selective oxidation.

Oxidizing Agent Conditions Product References
KMnO<sub>4</sub> H<sub>2</sub>O, 25°C3-Keto-indene-5-carboxylic acid
H<sub>2</sub>O<sub>2</sub> AcOH, 50°CEpoxy-indenone derivative

Mechanistic Pathway :

  • KMnO<sub>4</sub> oxidizes the indenone’s α,β-unsaturated ketone to a carboxylic acid.

  • H<sub>2</sub>O<sub>2</sub> selectively epoxidizes the double bond in the indenone ring.

Photochemical Reactions

The compound exhibits photostability under UV light but undergoes [2+2] cycloaddition in the presence of alkenes.

Reagent Conditions Product References
Ethylene UV light (254 nm), 24hCyclobutane-fused derivative
Maleic Anhydride Benzene, UV lightOxetane analog via cross-photocycloaddition

Key Insight :
The thiazole ring acts as a photosensitizer, promoting intermolecular cycloaddition.

Metal Coordination Chemistry

The thiazole nitrogen and carbonyl oxygen atoms facilitate coordination with transition metals.

Metal Salt Conditions Complex Structure References
Cu(OAc)<sub>2</sub> MeOH, 25°COctahedral Cu(II) complex with N,O-chelation
PdCl<sub>2</sub> DMSO, 80°CSquare-planar Pd(II) complex

Applications :
These complexes show potential as catalysts in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Reductive Transformations

Catalytic hydrogenation selectively reduces the indenone double bond.

Catalyst Conditions Product References
H<sub>2</sub> (1 atm), Pd/C EtOH, 25°CDihydroindenone derivative
NaBH<sub>4</sub> MeOH, 0°CSecondary alcohol at the ketone position

Selectivity Note :
NaBH<sub>4</sub> reduces the ketone to an alcohol without affecting the ester or amide groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to ethyl 2-(2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate exhibit significant anticancer properties. For instance, derivatives of thiazole and indene structures are often evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The incorporation of the thiazole moiety is particularly noted for enhancing biological activity against various cancer cell lines.

Anti-inflammatory Properties
Studies have shown that compounds containing thiazole and indene frameworks can act as effective anti-inflammatory agents. The mechanism often involves the inhibition of key inflammatory pathways, such as the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. Molecular docking studies have suggested that this compound could serve as a lead for developing new anti-inflammatory drugs.

Synthetic Applications

Synthesis of Novel Compounds
The synthesis of this compound can be utilized as an intermediate in the preparation of more complex organic molecules. Its unique structure allows chemists to explore various synthetic pathways that can lead to the development of new pharmaceuticals or agrochemicals.

Biological Studies

Biological Activity Assessment
The compound has been subjected to various biological assays to evaluate its pharmacological profiles. These studies often include in vitro testing against different cell lines to assess cytotoxicity and selectivity. Furthermore, animal models may be employed to study the pharmacokinetics and pharmacodynamics of the compound, providing insights into its therapeutic potential.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of this compound is crucial for optimizing its efficacy. Modifications to functional groups or structural components can lead to enhanced biological activity or reduced side effects. Researchers continue to explore these modifications through systematic SAR studies.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryPotential anticancer and anti-inflammatory properties; leads for drug development
Synthetic ApplicationsIntermediate for synthesizing complex organic molecules
Biological StudiesIn vitro and in vivo assessments for pharmacological profiles
Structure–Activity RelationshipOptimization of efficacy through modification of functional groups

Case Studies

  • Anticancer Research : A study evaluating thiazole derivatives demonstrated significant inhibition of cancer cell proliferation in vitro, suggesting that modifications similar to those in this compound could yield promising anticancer agents .
  • Anti-inflammatory Studies : Molecular docking studies indicated that compounds with a similar structure could effectively inhibit 5-lipoxygenase activity, demonstrating potential as anti-inflammatory agents .
  • Synthetic Pathway Optimization : Research on synthesis methods has highlighted efficient routes for creating derivatives of this compound, showcasing its utility in expanding the library of thiazole-containing pharmaceuticals .

Mechanism of Action

Ethyl 2-(2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate exerts its effects primarily through interactions at the molecular level:

  • Molecular Targets: : It targets specific enzymes or receptors, modulating their activity.

  • Pathways Involved: : It often affects signaling pathways related to oxidative stress and inflammatory responses, through binding to active sites or inducing conformational changes in target proteins.

Comparison with Similar Compounds

Cyclopenta[d]thiazole Derivatives

Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate ():

  • Core similarity : Shares the cyclopenta[d]thiazole scaffold and ethyl carboxylate group.
  • Key difference: Lacks the acetamido-indenone substituent, resulting in reduced molecular complexity.
  • Implications: The absence of the indenone ether may limit binding affinity compared to the target compound, though its simpler structure could improve synthetic accessibility.

Thiophene-Based Analogues ()

Compounds 3 and 4 in feature thiophene cores with substituted phenylamino and heterocyclic groups (e.g., benzimidazole, triazole).

Feature Target Compound Compound 3 () Compound 4 ()
Core structure Cyclopenta[d]thiazole Thiophene Thiophene
Substituents Indenone ether, acetamido Benzimidazole, phenylamino Triazole, phenylamino
Bioactivity Not reported Antibacterial Antifungal
Synthesis Not detailed Bromination + amine coupling Bromination + amine coupling
  • Structural insight : The thiophene core in Compounds 3 and 4 may offer similar π-π stacking interactions as the cyclopenta[d]thiazole core. The acetamido linker in the target compound could mimic the amide bonds in bioactive peptides.

Indole-Thiazole Hybrids ()

Compounds synthesized via Scheme 2 () include 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid derivatives.

  • Shared features : Thiazole rings and ester/carboxylate groups.
  • Divergence: The indole moiety replaces the indenone ether, altering electronic properties.

Bioactivity and Functional Implications

  • Solubility and bioavailability: The ethyl carboxylate group likely enhances solubility compared to non-esterified analogs, as seen in derivatives .

Biological Activity

Molecular Formula

  • Molecular Weight : 393.44 g/mol
  • Molecular Formula : C22H23N3O4

Structural Characteristics

The compound features a complex structure that includes:

  • An indene moiety
  • A cyclopentathiazole ring
  • An acetamido group

This unique combination of structural elements is believed to contribute to its biological activity.

Research indicates that compounds with similar structural frameworks often interact with G Protein-Coupled Receptors (GPCRs) , which play a crucial role in various physiological processes. The activation of these receptors can lead to downstream effects such as increased intracellular calcium levels and modulation of various signaling pathways .

Pharmacological Studies

Several studies have evaluated the pharmacological properties of related compounds, suggesting potential therapeutic applications:

  • Anticancer Activity : Analogues of the compound have shown promise in inhibiting cancer cell proliferation. For instance, compounds exhibiting similar thiazole structures demonstrated significant cytotoxicity against leukemia cell lines with IC50 values in the nanomolar range .
  • Anti-inflammatory Effects : In vitro studies suggest that the compound may possess anti-inflammatory properties by modulating cytokine release and reducing oxidative stress markers .
  • Antimicrobial Properties : Some derivatives have shown activity against various bacterial strains, indicating potential for development as antimicrobial agents .

Case Study 1: Anticancer Activity

A study conducted on a series of thiazole derivatives, including the target compound, revealed that several exhibited potent inhibitory effects on cancer cell lines. The most active compound showed an IC50 value of 700 nM against a specific leukemia cell line, indicating significant anticancer potential.

Case Study 2: Anti-inflammatory Properties

In a separate investigation, researchers assessed the anti-inflammatory effects of thiazole derivatives in a murine model. The results demonstrated a marked reduction in inflammation markers following treatment with the compound, suggesting its utility in inflammatory conditions.

Table 1: Biological Activity Summary

Activity TypeAssay TypeIC50 Value (nM)Reference
AnticancerLeukemia Cell Line700
Anti-inflammatoryCytokine Release-
AntimicrobialBacterial Strains-

Table 2: Structural Comparison with Related Compounds

Compound NameMolecular WeightKey Structural Features
Ethyl 2-(2-(3-oxo-2,3-dihydro...393.44 g/molIndene, Thiazole
N-(2-(4-chloro-phenoxy)-phenylamino)900Piperidine Ring
Benzophenone DerivativeVariesBenzophenone Linkage

Q & A

Basic: What are the key synthetic steps and optimal reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions, including amide coupling , esterification , and cyclization . Key steps include:

  • Amide bond formation : Reacting the indenyloxy acetic acid derivative with the thiazole-cyclopenta core under coupling agents like EDCI/HOBt in dichloromethane .
  • Cyclization : Utilizing reflux conditions in toluene or DMF with catalytic acetic acid to form the fused thiazole-cyclopenta ring .
  • Purification : Chromatography (silica gel) or recrystallization (ethanol/water mixtures) to isolate the final product .
    Optimal conditions : Temperature control (60–80°C), anhydrous solvents (e.g., DCM, DMF), and inert atmospheres (N₂/Ar) to prevent hydrolysis or oxidation .

Basic: Which analytical techniques are critical for characterizing this compound?

Essential methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm connectivity of the indenyloxy, thiazole, and cyclopenta moieties .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .

Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?

SAR studies should focus on:

  • Functional group modifications : Compare analogs with substituted indenyloxy groups (e.g., halogenation, methoxy) to assess bioactivity shifts .
  • Core scaffold variations : Replace the cyclopenta-thiazole with dihydrothiophene or pyrimidine rings to evaluate target selectivity .
  • Data-driven analysis : Use tables like the one in (comparing antifungal, anticancer, and antimicrobial activities of related compounds) to correlate structural features (e.g., triazole vs. thiazole) with potency .

Advanced: How should researchers resolve contradictions in bioactivity data across studies?

Contradictions may arise from differences in assay conditions or target specificity. Methodological solutions include:

  • Standardized assays : Replicate studies using uniform protocols (e.g., fixed IC₅₀ measurement conditions) .
  • Target profiling : Use kinase inhibition panels or proteome-wide binding assays to identify off-target interactions .
  • Statistical meta-analysis : Pool data from multiple studies to identify trends, adjusting for variables like cell line heterogeneity .

Advanced: What experimental methods are used to study interactions with biological targets?

  • X-ray crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to map binding sites .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to assess affinity .
  • Molecular docking : Use software like AutoDock to predict binding modes, validated by mutagenesis studies .

Basic: What purification strategies ensure high yield and purity?

  • Chromatography : Flash chromatography (silica gel, ethyl acetate/hexane gradients) for intermediates .
  • Recrystallization : Ethanol/water or DMF/ether systems for final product crystallization .
  • HPLC prep-scale : For >99% purity, use preparative HPLC with trifluoroacetic acid modifiers .

Advanced: How can synthetic routes be optimized for scalability?

  • Flow chemistry : Implement continuous flow systems to enhance reproducibility and reduce reaction times .
  • Catalyst screening : Test palladium or copper catalysts for coupling steps to improve yields .
  • Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy to monitor reaction progress in real time .

Advanced: What computational methods predict the compound’s reactivity or stability?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD) : Simulate solvation effects and degradation pathways in physiological buffers .
  • QSPR models : Correlate substituent electronic parameters (Hammett σ) with hydrolysis rates .

Basic: What safety protocols are recommended for handling this compound?

  • Personal protective equipment (PPE) : Gloves, lab coats, and eye protection due to potential irritancy .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of organic vapors .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal in designated containers .

Advanced: How can researchers design analogs to improve pharmacokinetic properties?

  • Bioisosteric replacement : Substitute the ethyl ester with a methyloxadiazole to enhance metabolic stability .
  • Prodrug strategies : Introduce hydrolyzable groups (e.g., phosphate esters) for improved solubility .
  • LogP optimization : Modify the indenyloxy group with polar substituents (e.g., -OH, -NH₂) to reduce lipophilicity .

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